2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Overview
Description
“2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of pyridinecarboxylic acids and their derivatives has been a subject of numerous studies . For instance, squaric acid has been used as a coformer to pyridine carboxylic acid cocrystallization . Also, pyridine-2-carboxylic acid has been used as a catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acids and their derivatives has been analyzed using X-ray structural analysis and other methods . For example, picolinic acid exists as a zwitterion, while other pyridine carboxylic acids are in a cationic form .Chemical Reactions Analysis
Pyridinecarboxylic acids and their derivatives participate in various chemical reactions . For instance, the dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide can undergo C-alkylation with 3-chlorobenzyl chloride .Physical And Chemical Properties Analysis
Pyridinecarboxylic acids and their derivatives share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . Other physical and chemical properties are subject to the specific derivative and its structure .Mechanism of Action
Target of Action
It is known to act as a ligand for a variety of metal complexes, including hg (ii), and sm (iii) .
Mode of Action
As a ligand, it likely interacts with its targets by binding to them, which can alter their function or activity .
Biochemical Pathways
Compounds similar to it, such as pyrimidines, have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It’s worth noting that the compound’s solubility in formic acid is 50 mg/ml, which could potentially influence its bioavailability .
Result of Action
Given its potential role as a ligand for various metal complexes, it may influence the function of these complexes and their associated cellular processes .
Advantages and Limitations for Lab Experiments
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. In addition, the condensation reaction of 3-hydroxybenzoic acid and pyridine-3-carboxylic acid, which produces this compound as a product, is relatively straightforward and can be easily carried out in a laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, and it can be easily oxidized in the presence of oxygen. In addition, the reaction of 3-hydroxybenzaldehyde and pyridine-3-carboxylic acid, which produces this compound as a product, is more difficult to carry out in a laboratory setting.
Future Directions
The potential future directions for 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid are vast. It could be used in the development of new pharmaceuticals, as well as in the study of biochemical and physiological effects. In addition, this compound could be used in the development of new catalysts and reagents, as well as in the synthesis of other organic compounds, such as polymers and dyes. Finally, this compound could be used in the study of enzyme reactions, as well as in the development of new drugs and treatments.
Scientific Research Applications
2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, as well as in the study of biochemical and physiological effects. This compound has also been used in the synthesis of other organic compounds, such as polymers and dyes. In addition, this compound has been used in the study of enzyme reactions, as well as in the development of new catalysts and reagents.
Safety and Hazards
properties
IUPAC Name |
2-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-13-11/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSKSTYHBWFPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686956 | |
Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258626-75-3 | |
Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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